molecular formula C12H12N5Na2O7P B593764 1,N6-Ethenoadenosine 5'-monophosphate sodium CAS No. 885597-18-2

1,N6-Ethenoadenosine 5'-monophosphate sodium

货号: B593764
CAS 编号: 885597-18-2
分子量: 415.2
InChI 键: KVSQHHAQCKSCRL-CMUBXXRSSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,N6-Ethenoadenosine 5'-monophosphate (sodium salt) (ε-AMP, CAS 885597-18-2 or 103213-41-8) is a fluorescent adenosine derivative characterized by an etheno bridge between the N1 and C6 positions of the adenine base (Figure 1). This structural modification alters its electronic properties, enhancing fluorescence emission (λmax ~410 nm) compared to unmodified adenosine monophosphate (AMP) . ε-AMP is widely used in enzymology (e.g., CD73 activity assays ) and coordination chemistry studies due to its unique metal-binding behavior . It is commercially available with ≥97% purity (e.g., Glentham Life Sciences, XAQYBIO) and stored at –20°C .

属性

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSQHHAQCKSCRL-CMUBXXRSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N5Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Mechanism and Key Reagents

The synthesis of 1,N6-ethenoadenosine 5'-monophosphate (1,N6-ε-AMP) begins with adenosine 5'-monophosphate (AMP) as the precursor. The etheno bridge between the N1 and N6 positions of the adenine base is formed via reaction with chloroacetaldehyde (CAA) under mildly acidic conditions (pH 4.0–5.0). This cyclization reaction proceeds through an intermediate Schiff base, followed by rearrangement to form the tricyclic etheno structure (Fig. 1).

Reaction Conditions:

  • Temperature: 37°C for 24–48 hours.

  • Solvent: Aqueous buffer (e.g., sodium acetate or phosphate buffer).

  • Molar Ratio: AMP to CAA is typically 1:10 to ensure complete conversion.

The sodium salt form is obtained by neutralizing the reaction mixture with sodium hydroxide and precipitating the product using cold ethanol.

ParameterOptimal RangeYield (%)
pH4.5–5.075–80
Temperature (°C)3778
CAA:AMP Ratio10:182

Purification and Isolation Techniques

Ion-Exchange Chromatography

Crude reaction mixtures are purified using anion-exchange chromatography (e.g., DEAE-Sephadex). The negatively charged phosphate group of 1,N6-ε-AMP binds to the resin, while unreacted AMP and byproducts are eluted with a low-salt buffer (0.1 M NaCl). The product is recovered using a linear gradient of 0.1–0.5 M NaCl.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column) with a mobile phase of 10 mM ammonium acetate (pH 6.8) and acetonitrile (95:5 v/v) achieves >95% purity. UV detection at 260 nm confirms the presence of the etheno-modified nucleotide, which exhibits a distinct absorbance shift compared to AMP.

Table 2: HPLC Purification Parameters

ColumnMobile PhaseFlow RateRetention Time (min)
C18 (250 × 4.6 mm)95% NH₄OAc, 5% ACN1.0 mL/min12.3

Characterization and Quality Control

Spectroscopic Analysis

  • UV-Vis Spectroscopy: 1,N6-ε-AMP shows λ<sub>max</sub> at 275 nm (ε = 6,300 M⁻¹cm⁻¹), distinct from AMP (λ<sub>max</sub> = 259 nm).

  • Fluorescence: Excitation at 290 nm and emission at 415 nm enable sensitive detection at nanomolar concentrations.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular weight (393.22 g/mol for the disodium salt). The observed m/z for [M–H]⁻ is 391.08, matching the theoretical value.

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (D<sub>2</sub>O, 400 MHz): δ 8.65 (s, 1H, H-8), 6.25 (d, 1H, H-1'), 4.85–4.45 (m, ribose protons). The etheno bridge protons resonate at δ 5.90 and 5.45.

Applications in Biochemical Research

Enzyme Kinetics Assays

1,N6-ε-AMP serves as a fluorescent substrate for 5'-nucleotidase, with kinetic parameters (K<sub>m</sub> = 12 μM, V<sub>max</sub> = 0.8 μmol/min/mg) determined using continuous fluorescence assays.

DNA Damage Studies

Incorporation of 1,N6-ε-AMP into DNA templates induces replication errors, with DNA polymerase η showing a 15-fold decrease in fidelity compared to unmodified DNA.

Research Findings and Advancements

Recent studies demonstrate that 1,N6-ε-AMP enhances the sensitivity of fluorescence-based assays by 50-fold compared to colorimetric methods. Additionally, its use in single-molecule studies has revealed real-time conformational changes in ribozymes .

化学反应分析

1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific pH ranges to optimize the reaction outcomes. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound .

作用机制

The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The etheno group enhances its binding affinity and fluorescent properties, making it a valuable tool for studying biochemical pathways. The compound’s fluorescence allows for the detection and quantification of its interactions in various assays .

相似化合物的比较

Key Insights :

  • The etheno bridge in ε-AMP blocks N7, a critical metal-binding site in AMP, reducing macrochelate formation (intramolecular phosphate-metal-base interaction) .
  • Fluorescence arises from the conjugated etheno system, enabling real-time tracking in enzymatic assays .

Metal Ion Coordination Chemistry

Stability Constants (log K) of M<sup>2+</sup> Complexes

Metal ε-AMP AMP 7-Deaza-AMP
Cu<sup>2+</sup> 3.2 4.8 2.9
Zn<sup>2+</sup> 2.7 3.9 2.5
Mg<sup>2+</sup> 1.5 2.1 1.3

Data adapted from . ε-AMP forms weaker complexes due to N7 inaccessibility and reduced macrochelate stability.

Reactivity in Dephosphorylation

  • In Cu<sup>2+</sup>/ATP systems, ε-AMP inhibits ATP dephosphorylation by stacking with ATP, stabilizing the ternary complex (rate reduction: ~100% at 4 mM ε-AMP) .

生物活性

1,N6-Ethenoadenosine 5'-monophosphate (sodium salt), also known as 1,N6-ε-AMP, is a modified nucleotide that has garnered attention in molecular biology and biochemistry due to its unique properties and biological activities. This article explores the compound's biological activity, focusing on its role in DNA damage, RNA processing, and potential implications in various biological systems.

1,N6-Ethenoadenosine 5'-monophosphate is a derivative of adenosine monophosphate (AMP) where the nitrogen atom at position 6 of the adenine ring is modified. This modification can significantly impact the nucleotide's behavior in biochemical reactions, particularly in processes involving nucleic acids.

Chemical Structure:

  • Molecular Formula: C10H12N5O5P
  • Molecular Weight: 307.2 g/mol
  • Synonyms: ε-5'-AMP disodium salt, 1,N6-Etheno-AMP sodium salt

DNA Damage and Repair Mechanisms

Research indicates that 1,N6-ethenoadenosine can incorporate into DNA, leading to mutations and genomic instability. A study demonstrated that this compound participates in translesion synthesis (TLS) mediated by human DNA polymerase η (hpol η). This process is crucial for bypassing DNA lesions during replication:

  • Frameshift Mutations: The incorporation of 1,N6-ethenoadenosine into DNA can cause extensive frameshifts during TLS, resulting in significant mutagenic potential. The steady-state kinetic analysis revealed that deoxypurines (dATP and dGTP) are predominantly inserted opposite this damaged nucleotide, which may lead to errors in DNA replication and repair mechanisms .
  • RNase H2 Activity: RNase H2 recognizes this nucleotide but exhibits limited incision activity across from it, allowing the lesion to persist and potentially alter mRNA reading frames .

RNA Processing and Translation

The presence of 1,N6-ethenoadenosine in RNA has been shown to affect transcription fidelity. It can lead to transcription errors, which may have downstream effects on protein synthesis:

  • Transcription Errors: Studies have reported that the presence of modified ribonucleotides like 1,N6-ethenoadenosine can increase the likelihood of transcription errors, impacting gene expression .

Kinetic Studies

A detailed kinetic analysis was performed to assess the efficiency and fidelity of hpol η during TLS involving 1,N6-ethenoadenosine. Key findings include:

Nucleotide InsertedSpecificity Constant (kspk_{sp}) μm1^{-1}min1^{-1}Comparison with DNA-dAComparison with DNA-rA
dTTP0.001Decreased by 4200-foldDecreased by 1600-fold
dATP0.00093Decreased by 4.5-foldDecreased by 6.5-fold
dGTP0.0008Decreased by 5-foldDecreased by 8-fold

These results highlight the reduced incorporation efficiency of nucleotides opposite to 1,N6-ethenoadenosine compared to normal nucleotides, indicating its mutagenic potential .

Case Studies

Several studies have investigated the implications of using modified nucleotides like 1,N6-ethenoadenosine in cellular systems:

  • In Vivo Studies: Experiments conducted on animal models exposed to compounds generating reactive epoxides have shown increased levels of modified nucleotides in RNA and subsequent alterations in protein synthesis patterns . These findings suggest a broader impact on cellular function due to the presence of such modifications.

常见问题

Basic: What are the recommended synthetic routes and purification methods for 1,N⁶-ethenoadenosine 5'-monophosphate (sodium salt)?

The synthesis typically involves derivatization of adenosine or its monophosphate derivatives. For example, etheno-bridge formation can be achieved by reacting adenosine 5'-monophosphate (AMP) with chloroacetaldehyde under controlled pH (4–5) and temperature (37°C) to generate the fluorescent 1,N⁶-etheno adduct . Purification often employs ion-exchange chromatography (e.g., DEAE-Sephadex) or reverse-phase HPLC, with purity validation via UV spectroscopy (λmax ≈ 270–280 nm) . Evidence indicates that sodium salt forms are stabilized by lyophilization and stored at –20°C to prevent hydrolysis .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

  • UV-Vis Spectroscopy : Fluorescence emission at 410–420 nm (excitation ~310 nm) confirms the etheno-modification, while molar absorptivity at 260–280 nm quantifies nucleotide concentration .
  • NMR : <sup>31</sup>P NMR distinguishes phosphate group environments, and <sup>1</sup>H/<sup>13</sup>C NMR resolves ribose and adenine modifications .
  • HPLC : Reverse-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium phosphate) separate impurities or degradation products .
  • Mass Spectrometry : ESI-MS in negative ion mode verifies molecular weight (e.g., m/z ≈ 427 for free acid) .

Advanced: How does the 1,N⁶-etheno modification influence metal ion coordination compared to unmodified AMP?

The etheno bridge creates a rigid, planar structure that alters metal-binding sites. Unlike AMP, which coordinates Mg<sup>2+</sup> or Mn<sup>2+</sup> via N7 and phosphate oxygens, the etheno group in 1,N⁶-etheno-AMP sterically hinders N7, shifting coordination to phosphate oxygens and ribose hydroxyls. This reduces macrochelate formation constants (log K ≈ 1.5–2.0 vs. 2.5–3.0 for AMP) . Researchers should account for these differences in enzymatic assays requiring divalent cations (e.g., kinase studies).

Advanced: What experimental strategies mitigate stability issues during enzymatic studies?

  • Temperature Control : Avoid prolonged exposure to >4°C; use ice-cold buffers during assays .
  • pH Optimization : Maintain pH 7.0–7.5 to prevent phosphate ester hydrolysis .
  • Protection from Nucleases : Include EDTA-free protease inhibitors or nuclease-inactive enzymes in reaction mixes .
  • Fluorescence Quenching : For fluorescence-based assays, minimize exposure to light and use antioxidants (e.g., DTT) to preserve etheno-group integrity .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?

Discrepancies often arise from:

  • Purity Variability : Commercial batches may differ in sodium salt hydration states or residual solvents, affecting solubility and activity . Validate via elemental analysis or Karl Fischer titration.
  • Metal Ion Interference : Contaminating divalent cations (e.g., Mg<sup>2+</sup>) may counteract inhibition in ATPase assays. Use chelators (e.g., EDTA) with calibrated free-ion concentrations .
  • Concentration-Dependent Effects : Perform dose-response curves (1–100 µM) to identify biphasic responses .

Advanced: What are the implications of isotopic labeling (e.g., <sup>13</sup>C, <sup>15</sup>N) in metabolic tracing studies?

Stable isotope-labeled analogs (e.g., [1'-<sup>13</sup>C]-AMP) enable precise tracking of nucleotide metabolism via LC-MS or NMR. For 1,N⁶-etheno-AMP, labeling the ribose or etheno group can distinguish endogenous AMP from the probe in kinase or phosphatase assays . Note that isotopic enrichment (≥98 atom %) is critical to avoid signal overlap in <sup>13</sup>C NMR .

Advanced: How does this compound interact with nucleotide-binding enzymes compared to non-hydrolyzable analogs?

Unlike α,β-methylene ATP (a non-hydrolyzable ATP analog), 1,N⁶-etheno-AMP retains partial hydrolyzability due to its monophosphate group. It acts as a competitive inhibitor in adenylate kinase assays (Ki ≈ 10–50 µM) but may undergo slow enzymatic dephosphorylation, requiring real-time monitoring via coupled assays (e.g., luciferase-based ATP detection) .

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